The synthesis of 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid typically involves several key steps:
These synthetic routes are crucial for producing the compound with high purity and yield, essential for subsequent applications.
The molecular structure of 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can be described as follows:
The InChI key for this compound is GVXHSMAJJFVLGD-UHFFFAOYSA-N, which provides a unique identifier for database searches .
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can participate in various chemical reactions:
These reactions highlight the versatility of the compound as an intermediate in organic synthesis.
These properties make it an interesting candidate for further pharmacological studies.
The physical and chemical properties of 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid include:
These properties are critical for determining suitable applications in research and industry.
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid has several notable applications:
The ongoing research into this compound's potential applications underscores its significance in both academic and industrial contexts.
Thieno[3,2-b]pyridine represents a privileged heterocyclic scaffold formed by fusing thiophene and pyridine rings at the 3,2-b position. This architecture confers unique electronic properties and dual aromatic character, enabling diverse non-covalent interactions with biological targets [1] [3]. The scaffold's structural similarity to indole (with benzene replaced by thiophene) makes it a versatile bioisostere for developing pharmacologically active compounds [1]. Medicinal chemists value this core structure for its exceptional capacity for structural diversification through substitutions at multiple positions, allowing precise modulation of pharmacological profiles [1] [6]. The scaffold's planar configuration facilitates intercalation into biological macromolecules, while the sulfur and nitrogen atoms provide key hydrogen-bonding acceptors critical for target engagement [3]. These properties have established thieno[3,2-b]pyridine as a promising framework in anticancer, antiviral, and anti-inflammatory drug discovery, particularly for kinase-targeted therapies [1].
The strategic incorporation of trifluoromethyl (-CF₃) and carboxylic acid (-COOH) moieties significantly enhances the bioactivity profile of thienopyridine derivatives. The trifluoromethyl group is a lipophilicity-enhancing substituent that improves membrane permeability while simultaneously conferring metabolic stability by resisting oxidative degradation [1] [4]. Its strong electron-withdrawing nature (σI = 0.43, σR = 0.09) polarizes adjacent bonds, influencing electron distribution throughout the π-system and potentially enhancing target binding affinity [7]. The carboxylic acid functionality serves as a versatile pharmacophoric element capable of forming salt bridges, hydrogen bonds, and electrostatic interactions with biological targets [1] [7]. This group is particularly valuable in kinase inhibitor design, where it can interact with conserved lysine residues in the ATP-binding pocket [1]. When combined, these groups create a balanced physicochemical profile – the trifluoromethyl group counterbalances the hydrophilicity of the carboxylic acid, while the acid group mitigates excessive lipophilicity, potentially improving solubility and reducing plasma protein binding [4] [7]. This synergistic combination supports favorable drug-like properties while enabling specific molecular recognition events.
Halogenated thienopyridine carboxylic acids emerged from systematic exploration of the structure-activity relationships (SAR) within the thienopyridine class. Early synthetic efforts focused on simple derivatives, but medicinal chemistry programs gradually incorporated halogen substituents (particularly chlorine at the 5-position) and carboxylic acid groups at the 3-position to enhance target affinity and selectivity [1] [5]. The specific combination of 5-chloro and 7-trifluoromethyl substitutions represents an advanced evolution in this chemical series. This development trajectory was enabled by innovations in heterocyclic synthesis methodologies, particularly transition-metal catalyzed cross-couplings and regioselective electrophilic substitutions [5] [6]. The 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid scaffold has become a valuable synthetic intermediate for generating analogs with diverse pharmacological activities [1] [4]. Its structural complexity and multifunctional nature present ongoing synthetic challenges that continue to drive methodological innovations in heterocyclic chemistry [5].
Table 1: Key Identifiers for 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic Acid
Chemical Property | Identifier/Value |
---|---|
Systematic Name | Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate (precursor) |
CAS Registry Number | 648859-81-8 |
PubChem CID | 2780353 |
Molecular Formula | C₁₀H₅ClF₃NO₂S |
Core Structure | Thieno[3,2-b]pyridine |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7